molecular formula C10H5F13 B1448793 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene CAS No. 1429188-77-1

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene

Cat. No. B1448793
CAS RN: 1429188-77-1
M. Wt: 372.13 g/mol
InChI Key: PUTFFSRJABOVAD-ONEGZZNKSA-N
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Description

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene is a chemical compound . The molecule contains a total of 32 bonds, including 23 non-H bonds, 6 rotatable bonds .


Molecular Structure Analysis

The molecular structure of 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene includes 32 bonds in total. There are 23 non-H bonds and 6 rotatable bonds .

Scientific Research Applications

Synthesis of Fluorinated Polymers

The compound is utilized in the synthesis of fluorinated polymers due to its high fluorine content. These polymers exhibit exceptional chemical resistance and thermal stability, making them suitable for high-performance coatings and advanced materials in the aerospace industry .

Medicinal Chemistry

In medicinal chemistry, the compound’s fluorinated structure could be leveraged to enhance the lipophilicity and bioavailability of pharmaceuticals. While specific applications in medicine are not detailed in the search results, the potential for creating more effective drug molecules exists due to the unique properties of fluorinated compounds .

Materials Science

The unique chemical structure of this compound makes it a candidate for the development of advanced materials. Its incorporation into materials could lead to the creation of products with improved durability, chemical resistance, and performance under extreme conditions .

Environmental Science

This compound’s potential applications in environmental science could include its use as a precursor for environmentally friendly refrigerants or as a specialized solvent for the extraction of pollutants due to its high volatility and stability .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reagent in various spectroscopic methods, such as nuclear magnetic resonance (NMR) or mass spectrometry (MS), to analyze the presence of fluorinated compounds in complex mixtures .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the construction of complex fluorinated molecules. Its reactivity allows for the introduction of fluorinated side chains into organic frameworks, which can significantly alter the physical and chemical properties of the synthesized molecules .

properties

IUPAC Name

(3E)-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13/c1-2-3-4-5(8(15,16)17,9(18,19)20)6(11,12)7(13,14)10(21,22)23/h2-4H,1H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTFFSRJABOVAD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene

CAS RN

1429188-77-1
Record name 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene
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6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene
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6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene
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Reactant of Route 5
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Reactant of Route 6
6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene

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